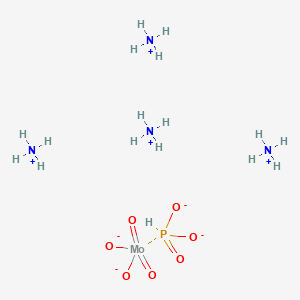

Ammonium phosphomolybdate

描述

BenchChem offers high-quality Ammonium phosphomolybdate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium phosphomolybdate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

12026-66-3 |

|---|---|

分子式 |

H12Mo12N3O40P |

分子量 |

1876.5 g/mol |

IUPAC 名称 |

triazanium;dodecakis(trioxomolybdenum);phosphate |

InChI |

InChI=1S/12Mo.3H3N.H3O4P.36O/c;;;;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;3*1H3;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |

InChI 键 |

RIAJLMJRHLGNMZ-UHFFFAOYSA-N |

规范 SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)[O-].[O-][Mo](=O)(=O)[O-] |

物理描述 |

Yellow solid; [Merck Index] Yellow odorless powder; [GFS Chemicals MSDS] |

相关CAS编号 |

11104-88-4 (Parent) |

产品来源 |

United States |

Ammonium Phosphomolybdate: A Comprehensive Technical Guide

Ammonium (B1175870) phosphomolybdate is an inorganic salt of phosphomolybdic acid, recognized for its distinct canary yellow precipitate.[1] It is a compound of significant interest across various scientific disciplines, from analytical chemistry to materials science, owing to its unique structural and chemical properties. This guide provides an in-depth overview of its core characteristics, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The chemical formula for ammonium phosphomolybdate is generally represented as (NH₄)₃[PMo₁₂O₄₀] .[2][3] It often exists in a hydrated form, denoted as (NH₄)₃[PMo₁₂O₄₀] · xH₂O.[1] The core of its structure is the phosphomolybdate anion, [PMo₁₂O₄₀]³⁻, which is a well-known heteropolyoxometalate belonging to the Keggin structural class.[1][2] This structure consists of a central phosphate (B84403) tetrahedron (PO₄) surrounded by twelve molybdenum-oxygen octahedra (MoO₆).[1][4] This robust Keggin structure is fundamental to the compound's stability and diverse applications.

Physicochemical Properties

Ammonium phosphomolybdate is a yellow, crystalline powder.[1] Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | (NH₄)₃PMo₁₂O₄₀ |

| Molar Mass (Anhydrous) | 1876.35 g/mol [1][2][5] |

| Appearance | Yellow crystalline powder[1] |

| Solubility | Slightly soluble in water; insoluble in acids; soluble in alkaline solutions[1] |

| Melting Point | Decomposes upon heating[1][2] |

| Ion Exchange Capacity | ~1.6 meq/g (for Cesium ions)[1] |

| Storage Temperature | 2–8°C[1] |

Synthesis and Experimental Protocols

Ammonium phosphomolybdate can be synthesized through several methods. The most common approach involves the reaction of ammonium molybdate (B1676688) with phosphoric acid in the presence of nitric acid.

Protocol 1: General Synthesis

This protocol describes the precipitation of ammonium phosphomolybdate from an acidified solution of ammonium molybdate and phosphate.

-

Reagents:

-

Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Sodium dihydrogen phosphate (NaH₂PO₄·2H₂O)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized water

-

-

Procedure:

-

Dissolve 2.3 g of ammonium heptamolybdate in 40 mL of deionized water.

-

Dissolve 0.15 g of sodium dihydrogen phosphate in 20 mL of deionized water.

-

Add the phosphate solution to the molybdate solution and warm the mixture to 80°C.

-

Under constant stirring, acidify the solution by adding 4 mL of concentrated nitric acid.

-

Maintain the solution at 80°C for 60 minutes to allow for the formation of the precipitate.

-

Filter the resulting canary yellow precipitate of ammonium phosphomolybdate.

-

Dry the product in a vacuum oven.[4]

-

Key Applications in Research and Development

The unique properties of ammonium phosphomolybdate make it a valuable tool in various research and industrial applications.

4.1. Analytical Chemistry: Phosphate Determination

The primary application of ammonium phosphomolybdate is in the qualitative and quantitative analysis of phosphates.[1][6] It forms the basis of highly accurate gravimetric and colorimetric assays.

Experimental Protocol: Gravimetric Determination of Phosphate

This method is valued for its accuracy, especially for samples with low phosphate concentrations.[1]

-

Reagents:

-

Ammonium molybdate solution (35 g/L)

-

Ammonium nitrate (B79036) solution (5 N)

-

Nitric acid (5 N)

-

Sample solution containing phosphate

-

2% Nitric acid wash solution

-

-

Procedure:

-

Take a known volume (e.g., 25 mL) of the phosphate-containing sample solution and dilute it with approximately 100 mL of water.

-

Add 50 mL of the 5 N ammonium nitrate solution.

-

Add 25 mL of the ammonium molybdate solution.

-

To this mixture, add 25 mL of 5 N nitric acid at a temperature between 45°C and 100°C.

-

Allow the solution to cool for 3 hours to ensure complete precipitation of ammonium phosphomolybdate.

-

Filter the yellow precipitate through a pre-weighed Gooch or quartz filter crucible.

-

Wash the precipitate thoroughly with 2% nitric acid to remove impurities.

-

Dry the crucible and precipitate at 250-300°C for approximately 30 minutes.

-

Cool the crucible in a desiccator and weigh it to determine the mass of the precipitate.

-

The amount of P₂O₅ can be calculated by multiplying the weight of the precipitate by a theoretical factor of 0.0378.[7]

-

Experimental Protocol: Colorimetric (Molybdenum Blue) Method

This spectrophotometric method is based on the reduction of the phosphomolybdate complex to an intensely colored "molybdenum blue" complex.[8][9]

-

Reagents:

-

Ammonium molybdate reagent

-

Potassium antimonyl tartrate solution

-

Ascorbic acid solution (reducing agent)

-

Standard phosphate solutions for calibration

-

-

Procedure:

-

To a 50 mL sample (or an aliquot diluted to 50 mL), add 10 mL of the ammonium molybdate solution and 0.1 g of ascorbic acid.

-

Mix thoroughly and allow the solution to stand for 15 minutes at a temperature between 10°C and 30°C for full color development.

-

Prepare a blank using deionized water instead of the sample.

-

Measure the absorbance of the solution using a colorimeter or spectrophotometer (maximum absorbance is at 650 nm).[8][10]

-

Quantify the phosphate concentration by comparing the absorbance to a calibration curve prepared from standard phosphate solutions.[10]

-

4.2. Nuclear Waste Management

Ammonium phosphomolybdate is an effective ion exchanger for the selective removal of cesium isotopes (e.g., ¹³⁷Cs) from acidic radioactive waste streams.[1] It demonstrates high selectivity and can achieve over 99.9% removal efficiency in acidic conditions.[1] A method has been developed to synthesize the compound directly within an anionic resin structure (R-AMP), creating a cation exchanger with a capacity of 0.48 mE/g for cesium separation.[11]

4.3. Catalysis

Recent research has highlighted its potential as a catalyst. Microporous ammonium phosphomolybdate has been used for the oxidative degradation of tetracycline (B611298) antibiotics under ambient conditions.[12] The catalytic activity is attributed to the Mo⁶⁺ in the structure, which facilitates the generation of reactive oxygen species.[12]

4.4. Materials Science

The compound exhibits interesting dielectric properties, making it a candidate for applications in electronic memory devices.[1] Studies have shown that its dielectric performance and AC conductivity can be altered by UV irradiation, suggesting its use as a novel material for resistive switching memory fabrication.[4]

Visualized Workflows and Relationships

Gravimetric Analysis Workflow

The following diagram illustrates the key steps in the gravimetric determination of phosphate using ammonium phosphomolybdate.

Caption: Workflow for Gravimetric Phosphate Determination.

Structure-Application Relationship

This diagram shows how the central Keggin structure of ammonium phosphomolybdate enables its diverse applications.

Caption: Relationship between Keggin Structure and Applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]

- 3. inorganic chemistry - The formula of ammonium phosphomolybdate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Ammonium phosphomolybdate: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]

- 5. Ammonium phosphomolybdate | H12Mo12N3O40P | CID 90479084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. lovibond.com [lovibond.com]

- 9. researchgate.net [researchgate.net]

- 10. edu.rsc.org [edu.rsc.org]

- 11. Search results [inis.iaea.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Ammonium Phosphomolybdate Precipitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ammonium (B1175870) phosphomolybdate, a compound of significant interest in various analytical and research applications. This document details the underlying chemistry, experimental protocols, and critical parameters for its successful precipitation.

Introduction

Ammonium phosphomolybdate, with the chemical formula (NH₄)₃PMo₁₂O₄₀, is an inorganic salt characterized by its vibrant yellow color and low solubility in nitric acid.[1] It is a well-known heteropoly salt containing the phosphomolybdate anion, which possesses the Keggin structure.[1][2] The formation of this precipitate serves as a classical qualitative and quantitative test for phosphate (B84403) ions.[1][3] Its applications extend to the gravimetric analysis of phosphorus, ion-exchange processes, and as a material in novel dielectric and memory devices.[2][4][5]

Chemical Principles

The synthesis of ammonium phosphomolybdate is based on the reaction of phosphate ions with an excess of molybdate (B1676688) ions in an acidic medium, typically nitric acid. The overall reaction is complex, but can be summarized as the formation of the phosphomolybdate anion, [PMo₁₂O₄₀]³⁻, which then precipitates in the presence of ammonium ions.[1]

The general chemical equation for the precipitation is:

12 (NH₄)₆Mo₇O₂₄·4H₂O + 7 Na₂HPO₄·12H₂O + 65 HNO₃ → 7 (NH₄)₃PMo₁₂O₄₀↓ + 51 NH₄NO₃ + 14 NaNO₃ + 91 H₂O[1]

The reaction is typically carried out at elevated temperatures to facilitate the formation of the crystalline precipitate.[2][3] The resulting canary yellow precipitate is then filtered, washed, and dried.[2]

Experimental Protocols

Several methods for the synthesis of ammonium phosphomolybdate have been reported. Below are detailed protocols derived from established literature.

Protocol 1: Standard Laboratory Synthesis

This protocol is adapted from a common method used for the preparation of ammonium phosphomolybdate.[2]

Materials:

-

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

Equipment:

-

Beakers

-

Stirring hot plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum oven or drying oven

Procedure:

-

Preparation of Phosphate Solution: Dissolve 0.15 g of sodium dihydrogen phosphate dihydrate in 20 mL of deionized water.

-

Preparation of Molybdate Solution: In a separate beaker, dissolve 2.3 g of ammonium heptamolybdate tetrahydrate in 40 mL of deionized water. Warm the solution to 80 °C.

-

Precipitation: While stirring, add the phosphate solution to the warmed ammonium heptamolybdate solution.

-

Acidification: Acidify the mixture by adding 4 mL of concentrated nitric acid.

-

Digestion: Maintain the solution at 80 °C for 60 minutes to allow for the complete precipitation of ammonium phosphomolybdate. A canary yellow precipitate will form.[2]

-

Filtration: Filter the yellow precipitate using a suitable filtration apparatus.

-

Washing: Wash the precipitate with a dilute nitric acid solution followed by deionized water to remove any unreacted precursors.

-

Drying: Dry the precipitate in a vacuum oven to obtain the final product.[2]

Protocol 2: Synthesis for Gravimetric Analysis of Phosphate

This protocol is a general procedure for the quantitative determination of phosphate.

Materials:

-

Sample containing phosphate

-

Concentrated Nitric Acid (HNO₃)

-

Ammonium Molybdate Reagent: Dissolve 100 g of ammonium molybdate in 400 mL of water and add 80 mL of 25% ammonia (B1221849) solution. In a separate container, add 400 mL of concentrated nitric acid to 600 mL of water. Slowly add the first solution to the second with constant stirring and allow it to stand for 24 hours before use.

Procedure:

-

Sample Preparation: An acidic solution of the sample containing phosphate is prepared.

-

Precipitation: The ammonium molybdate reagent is added in excess to the hot, acidic sample solution. The mixture is agitated and then allowed to stand for a period to ensure complete precipitation.

-

Filtration and Washing: The precipitate is filtered and washed with a solution of dilute nitric acid, followed by potassium nitrate (B79036) solution until the washings are no longer acidic.[6]

-

Drying and Weighing: The precipitate is dried to a constant weight at a specified temperature (e.g., 105-110 °C) and weighed as (NH₄)₃PMo₁₂O₄₀.

Quantitative Data

The following tables summarize the quantitative data from the described synthesis protocols.

Table 1: Reagent Quantities for Standard Laboratory Synthesis [2]

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Sodium dihydrogen phosphate dihydrate | NaH₂PO₄·2H₂O | 156.01 | 0.15 g |

| Ammonium heptamolybdate tetrahydrate | (NH₄)₆Mo₇O₂₄·4H₂O | 1235.86 | 2.3 g |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 4 mL |

| Deionized Water | H₂O | 18.02 | 60 mL |

Table 2: Reaction Conditions

| Parameter | Value | Reference |

| Reaction Temperature | 80 °C | [2] |

| Reaction Time | 60 minutes | [2] |

| Drying Method | Vacuum Oven | [2] |

Visualized Workflow and Relationships

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of ammonium phosphomolybdate precipitate.

Caption: General workflow for ammonium phosphomolybdate synthesis.

Key Relationships in Precipitation

The formation of the ammonium phosphomolybdate precipitate is influenced by several key factors.

Caption: Factors influencing ammonium phosphomolybdate precipitation.

Conclusion

The synthesis of ammonium phosphomolybdate is a robust and well-established procedure. By carefully controlling the reaction conditions, including reagent concentrations, acidity, and temperature, a high-purity product can be reliably obtained. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important inorganic compound. Further optimization may be required depending on the specific application and desired material properties.

References

- 1. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]

- 2. Ammonium phosphomolybdate: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Search results [inis.iaea.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. dairyknowledge.in [dairyknowledge.in]

The Discovery and Enduring Legacy of Ammonium Phosphomolybdate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) phosphomolybdate, a canary-yellow inorganic salt with the chemical formula (NH₄)₃PMo₁₂O₄₀, holds a significant place in the history of chemistry. First isolated in the early 19th century, its complex structure and unique properties have made it a cornerstone in analytical chemistry and a subject of ongoing research for novel applications. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with ammonium phosphomolybdate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Discovery and Historical Development

The journey of understanding ammonium phosphomolybdate spans over a century, marked by pivotal discoveries that shaped the field of coordination chemistry.

The Dawn of Polyoxometalate Chemistry

The story of ammonium phosphomolybdate begins in 1826 with the Swedish chemist Jöns Jacob Berzelius.[1][2][3] Considered one of the fathers of modern chemistry, Berzelius was the first to report the formation of the [PMo₁₂O₄₀]³⁻ anion, which he isolated as an ammonium salt.[2][3] This discovery marked the genesis of polyoxometalate (POM) chemistry, a class of compounds characterized by their large, complex anionic clusters of metal-oxygen polyhedra.[2][4] Berzelius, known for his meticulous experimental work that provided evidence for Dalton's atomic theory, also developed the system of chemical notation that is the basis for the one used today.[5][6][7][8][9]

Unraveling a Complex Structure: The Keggin Ion

For many years after its discovery, the true structure of ammonium phosphomolybdate remained a puzzle. In 1892, Blomstrand proposed a chain or ring configuration for phosphomolybdic acid and other similar "poly-acids".[1] Later, Alfred Werner, a pioneer in coordination chemistry, attempted to describe the structure of related compounds like silicotungstic acid.[1] In 1928, Linus Pauling proposed a structure consisting of a central tetrahedral ion caged by twelve tungsten-oxygen octahedra.[1]

However, it was not until 1934 that James Fargher Keggin, using the then-emerging technique of X-ray diffraction, successfully elucidated the definitive structure of the phosphotungstate anion, which is isostructural with the phosphomolybdate anion.[1][2][10] This structure, now famously known as the "Keggin structure," revealed a central tetrahedral phosphate (B84403) group (PO₄) surrounded by twelve molybdenum-oxygen octahedra (MoO₆).[11] This arrangement gives the anion an overall tetrahedral symmetry.[1] The Keggin structure is a fundamental motif in polyoxometalate chemistry and is shared by many heteropoly acids.[1]

A historical timeline of these key developments is presented below.

Physicochemical Properties and Quantitative Data

Ammonium phosphomolybdate is a bright yellow, crystalline powder.[11][12] Its key physicochemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | (NH₄)₃PMo₁₂O₄₀ | [1] |

| Molar Mass | 1876.35 g/mol (anhydrous) | [11][13] |

| Appearance | Yellow, heavy, crystalline powder | [11][14] |

| Solubility in Water | 0.2 ± 0.1 g/L (at 20°C) | [14] |

| Solubility in other solvents | Insoluble in acids; Soluble in alkali hydroxides, ammonia, and phosphoric acid | [11][12][15] |

| Storage Temperature | 2-8°C | [11] |

Table 2: Ion Exchange Properties

| Property | Value | Reference |

| Primary Application | Selective ion exchanger for cesium (Cs⁺) | [11][16] |

| Ion Exchange Capacity for Cs⁺ | ~1.6 meq/g | [11] |

| ~1.0 mmol/g | [17] | |

| up to 144.8 mg/g | [18] | |

| Adsorption capacity of 139 mg/g | [19] | |

| Removal Efficiency for Cs⁺ | > 99.9% in acidic conditions (0.1–1 N nitric acid) | [11] |

Key Experimental Protocols

The formation of a distinct yellow precipitate upon reaction with phosphate ions in an acidic medium is a hallmark of ammonium phosphomolybdate. This property has been extensively used for the qualitative and quantitative determination of phosphorus.

Synthesis of Ammonium Phosphomolybdate

Ammonium phosphomolybdate is typically synthesized by the reaction of ammonium molybdate (B1676688) with phosphoric acid in the presence of nitric acid. The general reaction is as follows:

12 (NH₄)₂MoO₄ + H₃PO₄ + 21 HNO₃ → (NH₄)₃PMo₁₂O₄₀↓ + 21 NH₄NO₃ + 12 H₂O

A typical laboratory-scale synthesis involves dissolving sodium dihydrogen phosphate in water and adding it to a solution of ammonium heptamolybdate. The mixture is then heated, and concentrated nitric acid is added under stirring to facilitate the precipitation of the canary yellow ammonium phosphomolybdate.[4]

Gravimetric Determination of Phosphate

This classical analytical method relies on the precipitation of phosphate ions as ammonium phosphomolybdate. The precipitate is then filtered, dried, and weighed to determine the amount of phosphorus in the original sample. This method is highly valued for its accuracy, especially for samples with low phosphate concentrations.[11]

Detailed Protocol:

-

Sample Preparation: A known weight of the sample (e.g., fertilizer, soil, biological material) is digested using a mixture of concentrated nitric acid and hydrochloric acid to convert all forms of phosphorus into orthophosphate. The resulting solution is then diluted with distilled water and filtered.[20]

-

Precipitation:

-

An aliquot of the sample filtrate is taken in a beaker.

-

Ammonium molybdate reagent is prepared by dissolving ammonium molybdate in water. Often, a separate solution of nitric acid is also prepared.[21]

-

The ammonium molybdate solution is added to the sample solution, which has been acidified with nitric acid. The mixture is then heated gently (e.g., to 45-100°C) and allowed to stand for a period to ensure complete precipitation of the yellow ammonium phosphomolybdate.[22]

-

-

Filtration and Washing:

-

The precipitate is filtered through a pre-weighed filter paper (e.g., Whatman No. 42) or a Gooch crucible.[21]

-

The precipitate is washed several times with a dilute nitric acid solution and then with a potassium nitrate (B79036) solution until the washings are free from acid.[21]

-

-

Drying and Weighing:

-

The filter paper containing the precipitate is dried in an oven at a specific temperature until a constant weight is achieved.

-

The weight of the precipitate is determined by subtracting the weight of the empty filter paper.

-

-

Calculation: The amount of phosphorus in the original sample is calculated from the weight of the ammonium phosphomolybdate precipitate using a gravimetric factor.

The following diagram illustrates the general workflow for this experimental protocol.

Modern Applications and Future Outlook

While the gravimetric determination of phosphate remains a significant application, the unique properties of ammonium phosphomolybdate have led to its use in other advanced fields.

-

Nuclear Waste Management: Due to its high selectivity for cesium ions, ammonium phosphomolybdate is employed in the treatment of radioactive waste to remove hazardous cesium isotopes like ¹³⁷Cs.[11] It can be incorporated into composite materials to enhance its performance in these applications.[11]

-

Catalysis: It serves as a precursor for catalysts used in various organic synthesis reactions.[11]

-

Electronics: Emerging research is exploring its use as a dielectric material in electronic memory devices due to its semiconducting properties.[11]

The rich history and versatile nature of ammonium phosphomolybdate, from its initial discovery by Berzelius to the elucidation of its intricate Keggin structure and its modern-day applications, underscore its lasting importance in the scientific community. Continued research into this fascinating polyoxometalate is likely to uncover even more novel applications in the years to come.

References

- 1. Keggin structure - Wikipedia [en.wikipedia.org]

- 2. Polyoxometalate - Wikipedia [en.wikipedia.org]

- 3. Study on the incorporation of various elements into the Keggin lacunary-type phosphomolybdate [PMo 9 O 34 ] 9− and subsequent purification of the poly ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI00937H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Jöns Jacob Berzelius - Wikipedia [en.wikipedia.org]

- 6. britannica.com [britannica.com]

- 7. Jöns Jakob Berzelius | Science History Institute [sciencehistory.org]

- 8. rinconeducativo.org [rinconeducativo.org]

- 9. Jons Jacob Berzelius [chemed.chem.purdue.edu]

- 10. Remember the Keggin Ion? - ChemistryViews [chemistryviews.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Ammonium Phosphomolybdate - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 13. Ammonium phosphomolybdate | H12Mo12N3O40P | CID 90479084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ammonium Phosphomolybdate [drugfuture.com]

- 15. aaamolybdenum.com [aaamolybdenum.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. fsis.usda.gov [fsis.usda.gov]

- 21. dairyknowledge.in [dairyknowledge.in]

- 22. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

An In-depth Technical Guide to the Solubility of Ammonium Phosphomolybdate in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) phosphomolybdate ((NH₄)₃[PMo₁₂O₄₀]), a compound of significant interest in analytical chemistry, materials science, and potentially in drug development due to the biological activity of polyoxometalates. Understanding its solubility characteristics in acidic media is crucial for its application in various fields, from quantitative analysis of phosphates to the synthesis of novel materials.

Core Concepts: Solubility Profile of Ammonium Phosphomolybdate

Ammonium phosphomolybdate (APM) is well-known for its characteristic bright yellow precipitate, a property extensively utilized in the gravimetric and volumetric analysis of phosphorus. A key feature of APM is its general insolubility in dilute acidic solutions, particularly in nitric acid, which is the medium of choice for its quantitative precipitation. However, its solubility is significantly influenced by the nature and concentration of the acid, temperature, and the presence of other ions.

While APM is sparingly soluble in water, its solubility in acidic solutions is a complex phenomenon. It is generally considered "practically insoluble" in dilute nitric acid, a condition intentionally exploited for accurate phosphate (B84403) determination.[1] Conversely, it exhibits solubility in concentrated mineral acids and certain organic acids. This behavior is attributed to the stability of the Keggin ion, [PMo₁₂O₄₀]³⁻, which can be disrupted under strongly acidic conditions.

Factors Influencing Solubility in Acidic Media

Several factors dictate the extent to which ammonium phosphomolybdate dissolves in an acidic environment:

-

Acid Concentration: The concentration of the acid is a critical determinant of APM solubility. While it is insoluble in dilute nitric acid (e.g., 2% HNO₃), it is soluble in concentrated nitric acid.[2] This suggests that at high acid strengths, the equilibrium shifts towards the dissolution of the salt. For quantitative precipitation of APM, the nitric acid concentration must be carefully controlled; concentrations above 1.7 N lead to incomplete precipitation.[2]

-

Type of Acid: The nature of the acid anion can also influence solubility. While most of the available literature focuses on nitric acid due to its relevance in phosphate analysis, APM is also reported to be soluble in phosphoric acid and acetic acid.[3] Information regarding its solubility in sulfuric and hydrochloric acids is less documented in terms of quantitative data but it is understood to be sparingly soluble in dilute solutions of these acids as well.

-

Temperature: Temperature plays a role in the precipitation and, by extension, the solubility of APM. For analytical purposes, precipitation is often carried out at elevated temperatures (e.g., 50-60°C) to ensure complete formation of the precipitate.[2] However, excessively high temperatures (above 70°C) during precipitation can lead to the formation of hydrated molybdenum trioxide, indicating a potential decomposition of the phosphomolybdate complex.[2]

-

Presence of Other Ions: The presence of ammonium salts, such as ammonium nitrate (B79036), is known to affect the precipitation of APM. An excess of ammonium nitrate is often used in analytical procedures to promote the complete precipitation of APM.

Quantitative Solubility Data

Quantitative data on the solubility of ammonium phosphomolybdate in a wide range of acidic solutions is scarce in the readily available scientific literature. The primary focus of existing research has been on defining the conditions for its quantitative precipitation rather than its dissolution. The following tables summarize the available data.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 0.2 ± 0.1 | [1] |

Table 1: Solubility of Ammonium Phosphomolybdate in Water

| Acid | Concentration | Observation | Reference |

| Nitric Acid | > 1.7 N | Incomplete Precipitation (implies some solubility) | [2] |

| Nitric Acid | Concentrated | Soluble | [2] |

| Nitric Acid | Dilute (e.g., 2%) | Practically Insoluble | [2] |

| Phosphoric Acid | Not Specified | Soluble | [3] |

| Acetic Acid | Not Specified | Soluble | [3] |

Table 2: Qualitative Solubility of Ammonium Phosphomolybdate in Various Acids

Experimental Protocols

Detailed experimental protocols for the quantitative determination of ammonium phosphomolybdate solubility in various acids are not explicitly available. However, the established methods for the gravimetric and volumetric analysis of phosphate, which involve the precipitation and subsequent handling of APM, can be adapted for this purpose.

Gravimetric Method for Determining Insolubility

This protocol is adapted from the standard method for the gravimetric determination of phosphorus. It can be used to establish the conditions under which APM is practically insoluble in a given acidic solution.

Objective: To determine the mass of ammonium phosphomolybdate that remains undissolved in a specific acidic solution.

Materials:

-

Ammonium phosphomolybdate, analytical grade

-

Acidic solution of interest (e.g., varying concentrations of nitric acid, sulfuric acid, hydrochloric acid)

-

Ammonium nitrate solution (5 M)

-

Ammonium molybdate (B1676688) solution

-

Quartz filter crucible

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Precipitation of Ammonium Phosphomolybdate:

-

To a neutral solution containing a known amount of phosphate, add an excess of ammonium molybdate solution.

-

Adjust the total volume to approximately 60 mL.

-

Add 20 mL of 5 M ammonium nitrate solution and 20 mL of 5 N nitric acid.

-

Heat the solution to 50-60°C in a water bath for about five minutes with occasional stirring.

-

Allow the solution to cool for three hours to ensure complete precipitation.[2]

-

-

Washing the Precipitate:

-

Filter the precipitate through a pre-weighed quartz filter crucible.

-

Wash the precipitate with a 2% nitric acid solution under suction until the filtrate is free of molybdenum ions.[2]

-

-

Drying and Weighing:

-

Place the filter crucible in a larger porcelain crucible.

-

Heat gradually for the first ten minutes and then at 250-300°C until a constant weight is achieved. For a precipitate of 0.3-0.5 grams, about 30 minutes of ignition is sufficient.[2]

-

Cool the crucible in a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or fused calcium chloride).[2]

-

Weigh the crucible with the dried precipitate. The difference between this weight and the initial weight of the crucible gives the mass of the insoluble ammonium phosphomolybdate.

-

Spectrophotometric Method for Determining Solubility

This protocol utilizes the formation of a colored complex to determine the concentration of dissolved phosphate, which can be correlated to the amount of dissolved ammonium phosphomolybdate.

Objective: To quantify the concentration of dissolved phosphate in equilibrium with solid ammonium phosphomolybdate in an acidic solution.

Materials:

-

Ammonium phosphomolybdate

-

Acidic solution of interest

-

Ammonium molybdate solution

-

Ascorbic acid

-

UV-Vis Spectrophotometer

-

Standard phosphate solutions for calibration

Procedure:

-

Equilibration:

-

Add an excess amount of ammonium phosphomolybdate to a known volume of the acidic solution of interest in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium.

-

-

Sample Preparation:

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Take a precise aliquot of the clear filtrate.

-

-

Color Development:

-

To the aliquot, add ammonium molybdate solution and a reducing agent such as ascorbic acid. This will form a colored phosphomolybdate complex.[4]

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the colored solution at the appropriate wavelength using a UV-Vis spectrophotometer.

-

-

Quantification:

-

Prepare a calibration curve using standard phosphate solutions of known concentrations.

-

Determine the concentration of phosphate in the sample by comparing its absorbance to the calibration curve.[4]

-

From the phosphate concentration, calculate the corresponding solubility of ammonium phosphomolybdate.

-

Visualizations

Experimental Workflow for Gravimetric Determination of Insolubility

Caption: Workflow for the gravimetric determination of ammonium phosphomolybdate insolubility.

Chemical Equilibrium of Ammonium Phosphomolybdate in Acidic Solution

Caption: Equilibrium between solid and dissolved ammonium phosphomolybdate in an acidic medium.

Conclusion

The solubility of ammonium phosphomolybdate in acidic solutions is a critical parameter that governs its applications in both analytical chemistry and materials science. While it is well-established that APM is practically insoluble in dilute nitric acid, facilitating its use in phosphate analysis, it exhibits solubility in concentrated acids. The lack of extensive quantitative solubility data in various strong acids presents an opportunity for further research. The experimental protocols outlined in this guide, adapted from established analytical methods, provide a framework for systematically investigating the solubility of this important inorganic compound under different acidic conditions. Such studies will undoubtedly contribute to a more profound understanding of its chemical behavior and pave the way for its broader application in science and technology.

References

An In-depth Technical Guide to the Thermal Stability of Ammonium Phosphomolybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of ammonium (B1175870) phosphomolybdate (APM), a compound of significant interest in various scientific fields, including catalysis and materials science. This document details the compound's decomposition pathways under different atmospheric conditions, presents key quantitative data from thermal analyses, and outlines the experimental protocols for its characterization.

Introduction to Ammonium Phosphomolybdate

Ammonium phosphomolybdate, with the chemical formula (NH₄)₃PMo₁₂O₄₀, is an inorganic salt characterized by the Keggin structure of its phosphomolybdate anion [PMo₁₂O₄₀]³⁻.[1] It typically exists as a hydrated, yellow crystalline solid.[1] The thermal stability of APM is a critical parameter for its application in high-temperature processes, and understanding its decomposition behavior is essential for optimizing its performance and synthesis.

Thermal Decomposition of Ammonium Phosphomolybdate

The thermal decomposition of ammonium phosphomolybdate is a multi-step process that is highly dependent on the surrounding atmosphere. The primary stages of decomposition involve the loss of water of crystallization, followed by the breakdown of the Keggin anion structure through the evolution of ammonia (B1221849) and water. The final products vary significantly depending on whether the decomposition occurs in an oxidizing (air) or an inert atmosphere.

Decomposition in an Inert Atmosphere

In an inert atmosphere (e.g., nitrogen or argon), the decomposition of ammonium phosphomolybdate hydrate (B1144303) proceeds through several distinct steps. Initially, the crystal water is lost at lower temperatures. As the temperature increases, ammonia is evolved, which can act as a reducing agent. This leads to the formation of non-stoichiometric phosphomolybdenum suboxides.[1] A potential stepwise decomposition in an inert atmosphere can be summarized as follows:

-

Dehydration: Loss of water of crystallization.

-

Deammoniation and Reduction: Evolution of ammonia, which partially reduces the molybdenum centers, leading to the formation of phosphorus hydrogen molybdenum suboxide.[1]

-

Final Decomposition: Further loss of water and ammonia, resulting in the formation of a phosphomolybdenum suboxide.[1]

Decomposition in an Oxidizing Atmosphere (Air)

When heated in the presence of air, the decomposition pathway is altered. The evolved ammonia is oxidized, preventing the reduction of the molybdenum centers.[1] This results in the formation of stoichiometric phosphomolybdenum oxides. The general decomposition scheme in air is as follows:

-

Dehydration: Removal of crystal water.

-

Deammoniation and Oxidation: The Keggin structure breaks down with the loss of ammonia and water. The ammonia is oxidized by the oxygen in the air to form nitrogen and water.[1]

-

Final Product Formation: The final solid product is a stoichiometric mixed oxide, typically P₂O₅·24MoO₃.[1]

Quantitative Thermal Analysis Data

The following tables summarize the key temperature ranges and corresponding mass losses observed during the thermal analysis of ammonium phosphomolybdate.

Table 1: Thermal Decomposition Data for Ammonium Phosphomolybdate

| Temperature Range (°C) | Mass Loss (%) | Evolved Species | Atmosphere | Process |

| 50 - 100 | Variable | H₂O | Air / Inert | Loss of bound water[1] |

| 400 - 470 | ~3.7 | NH₃, H₂O | Air / Inert | Decomposition of Keggin structure[1] |

| > 450 | - | - | Air / Inert | Further decomposition[1] |

| ~600 | - | - | Air | Formation of P₂O₅·24MoO₃[1] |

Note: The exact temperatures and mass losses can vary depending on factors such as heating rate and the degree of hydration of the starting material.

Experimental Protocols

This section provides detailed methodologies for the synthesis and thermal analysis of ammonium phosphomolybdate.

Synthesis of Ammonium Phosphomolybdate

Objective: To synthesize ammonium phosphomolybdate precipitate.

Materials:

-

Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Prepare a solution of ammonium heptamolybdate in deionized water.

-

Prepare a separate solution of disodium hydrogen phosphate in deionized water.

-

Heat the ammonium heptamolybdate solution and add the disodium hydrogen phosphate solution to it.

-

Acidify the mixture with concentrated nitric acid while stirring.

-

A yellow precipitate of ammonium phosphomolybdate will form.

-

Filter the precipitate, wash it with a dilute nitric acid solution, and then with deionized water.

-

Dry the product in an oven at a low temperature (e.g., 40-60 °C).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the thermal stability and decomposition profile of ammonium phosphomolybdate.

Instrumentation: A simultaneous TGA/DTA instrument.

Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Heating Rate: 10 °C/min (a common rate for such analyses)

-

Temperature Range: Ambient to 800 °C

-

Atmosphere: Dry air or high-purity nitrogen

-

Gas Flow Rate: 50-100 mL/min

Procedure:

-

Calibrate the TGA/DTA instrument for temperature and mass.

-

Accurately weigh the ammonium phosphomolybdate sample into the crucible.

-

Place the sample crucible and an empty reference crucible in the instrument.

-

Purge the furnace with the desired gas (air or nitrogen) for at least 30 minutes to ensure a stable atmosphere.

-

Start the heating program and record the mass change (TGA) and temperature difference (DTA) as a function of temperature.

-

Analyze the resulting curves to identify decomposition temperatures, mass losses, and thermal events (endothermic or exothermic peaks).

Visualizing Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathways of ammonium phosphomolybdate and a typical experimental workflow for its thermal analysis.

Caption: Thermal decomposition pathways of ammonium phosphomolybdate.

Caption: Experimental workflow for thermal analysis of APM.

Conclusion

The thermal stability of ammonium phosphomolybdate is a complex property influenced by the surrounding atmosphere. In inert conditions, its decomposition leads to reduced molybdenum species, while in an oxidizing environment, stoichiometric oxides are formed. A thorough understanding of these decomposition pathways, supported by quantitative thermal analysis and well-defined experimental protocols, is crucial for the effective application of this material in various research and development endeavors. The data and methodologies presented in this guide provide a solid foundation for professionals working with ammonium phosphomolybdate.

References

molecular weight of anhydrous Ammonium phosphomolybdate

An In-depth Technical Guide on Anhydrous Ammonium (B1175870) Phosphomolybdate

This guide provides a comprehensive overview of the molecular and analytical properties of anhydrous ammonium phosphomolybdate, tailored for researchers, scientists, and professionals in drug development. It details the calculation of its molecular weight, experimental protocols for its synthesis, and key applications.

Chemical Identity and Formula

Anhydrous ammonium phosphomolybdate is an inorganic salt of phosphomolybdic acid. It is a well-known heteropolymetalate belonging to the Keggin structural class.[1] The chemical formula for the anhydrous form is (NH₄)₃[PMo₁₂O₄₀] .[1][2] This formula represents a central phosphate (B84403) tetrahedron surrounded by twelve molybdenum-oxygen octahedra, with ammonium ions providing the charge balance.[3]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for anhydrous ammonium phosphomolybdate is detailed below, based on the chemical formula (NH₄)₃[PMo₁₂O₄₀].

The formula can be broken down into the following number of atoms:

-

Nitrogen (N): 3

-

Hydrogen (H): 12 (3 * 4)

-

Phosphorus (P): 1

-

Molybdenum (Mo): 12

-

Oxygen (O): 40

The final calculated molecular weight for anhydrous ammonium phosphomolybdate is approximately 1876.35 g/mol .[1][3]

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to calculate the molecular weight of anhydrous ammonium phosphomolybdate.

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Weight ( g/mol ) |

| Nitrogen | N | 14.007 | 3 | 42.021 |

| Hydrogen | H | 1.008 | 12 | 12.096 |

| Phosphorus | P | 30.974 | 1 | 30.974 |

| Molybdenum | Mo | 95.95 | 12 | 1151.4 |

| Oxygen | O | 15.999 | 40 | 639.96 |

| Total | 68 | 1876.451 |

Note: Minor variations in the final molecular weight may occur depending on the specific atomic weight values used.

Experimental Protocol: Synthesis

A common method for the synthesis of ammonium phosphomolybdate involves the precipitation from a heated acidic solution of ammonium molybdate (B1676688) and a phosphate source.[1][4]

Objective: To synthesize ammonium phosphomolybdate as a canary yellow precipitate.

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Methodology:

-

Prepare Reactant Solutions:

-

Dissolve 2.3 g of ammonium heptamolybdate in 40 mL of deionized water in a beaker.

-

In a separate beaker, dissolve 0.15 g of sodium dihydrogen phosphate in 20 mL of deionized water.[5]

-

-

Reaction Mixture:

-

Add the sodium dihydrogen phosphate solution to the ammonium heptamolybdate solution.

-

Warm the combined solution to 80°C on a heating plate.[5]

-

-

Precipitation:

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Filter the yellow precipitate using a filtration apparatus.

-

Wash the precipitate with distilled water to remove any remaining soluble impurities.

-

-

Drying:

Key Applications and Logical Relationships

Ammonium phosphomolybdate has significant applications in analytical chemistry and environmental remediation. One of its primary uses is in the selective removal of cesium, particularly radioactive cesium isotopes, from acidic nuclear waste streams through an ion exchange mechanism.[6][7]

Diagrams of Key Processes

References

- 1. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]

- 2. A Critical Study of the Precipitation of the Phosphate Ion as Ammonium ... - Arthur Louis McNeil - Google Books [books.google.com.sg]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Ammonium Phosphomolybdate - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 5. Ammonium phosphomolybdate: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. osti.gov [osti.gov]

A Comprehensive Technical Guide to Ammonium Phosphomolybdate Hydrate for Researchers and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of Ammonium (B1175870) Phosphomolybdate Hydrate (B1144303), a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physical and chemical properties, and provides comprehensive experimental protocols for its primary application in the quantitative analysis of phosphates, a critical process in various biological and pharmaceutical research areas.

Chemical Identification

Ammonium phosphomolybdate hydrate is an inorganic salt of phosphomolybdic acid.[1] It is well-known for its characteristic yellow precipitate, which facilitates the gravimetric and colorimetric determination of phosphate (B84403) ions.[2][3]

| Identifier | Value |

| Chemical Name | Ammonium Phosphomolybdate Hydrate |

| Synonyms | Ammonium-12-molybdophosphate, Molybdophosphoric acid ammonium salt hydrate, Ammonium Molybdophosphate Hydrate, AMP Hydrate |

| CAS Number | 54723-94-3[1][2][4] |

| Chemical Formula | (NH₄)₃PMo₁₂O₄₀ · xH₂O[4] |

| Molecular Weight | 1876.35 g/mol (anhydrous basis)[1] |

| Appearance | Yellow crystalline powder[1] |

Physicochemical Properties

| Property | Value |

| Solubility | Slightly soluble in water; soluble in alkaline solutions; insoluble in acids. |

| Stability | Stable under recommended storage conditions (2-8°C). |

| Decomposition | Decomposes upon heating.[1] |

Applications in Research and Drug Development

While not a therapeutic agent itself, ammonium phosphomolybdate hydrate is a crucial reagent in various research and development settings, including:

-

Quantitative Analysis of Phosphates: Its most prominent application is in the highly sensitive detection and quantification of phosphate ions in biological samples, environmental waters, and pharmaceutical formulations.[2][4] This is vital for studying enzymatic reactions involving phosphorylation and dephosphorylation, key processes in signal transduction pathways relevant to drug discovery.[4]

-

Enzyme Assays: It is employed in assays to determine the activity of enzymes involved in phosphate metabolism, offering insights into metabolic pathways that can be targeted for therapeutic intervention.[4]

-

Catalysis in Organic Synthesis: It serves as a catalyst in various organic reactions, which can be relevant in the synthesis of active pharmaceutical ingredients.[5]

Experimental Protocols

Qualitative Determination of Phosphate Ions

This method provides a rapid confirmation of the presence of phosphate ions.

Methodology:

-

Acidify a small amount of the sample with concentrated nitric acid.

-

Add a small quantity of ammonium molybdate (B1676688) reagent.

-

Gently heat the solution.

-

Observation: The formation of a bright yellow precipitate of ammonium phosphomolybdate indicates the presence of phosphate ions.[2]

Quantitative Gravimetric Determination of Phosphorus

This protocol details the precipitation method for the precise quantification of phosphorus.

Reagents:

-

Concentrated nitric acid

-

Ammonium molybdate stock solution

-

2% (m/v) Nitric acid solution

-

3% (m/v) Potassium nitrate (B79036) solution

Procedure:

-

Precipitation:

-

Take a known volume (aliquot) of the sample solution in a beaker.

-

In a separate dry beaker, prepare the ammonium molybdate precipitating reagent by mixing 10 ml of the stock solution with 10 ml of concentrated nitric acid.

-

Quickly add the freshly prepared reagent to the sample beaker with stirring.[6]

-

-

Digestion: Allow the precipitate to stand overnight to ensure complete precipitation.[6]

-

Filtration and Washing:

-

Drying and Weighing:

-

Dry the crucible containing the precipitate at 250°-300°C for about thirty minutes.

-

Cool the crucible in a desiccator and weigh.

-

-

Calculation: The weight of the precipitate is used to calculate the amount of phosphorus in the original sample. The theoretical factor to convert the weight of ammonium phosphomolybdate to P₂O₅ is 0.0378.

Quantitative Colorimetric Determination of Phosphate (Molybdenum Blue Method)

This is a sensitive method for determining low concentrations of phosphate.

Principle: Orthophosphate ions react with ammonium molybdate in an acidic solution to form a phosphomolybdate complex. This complex is then reduced by a reducing agent, such as ascorbic acid, to produce a intensely colored "molybdenum blue" complex. The absorbance of this blue solution is directly proportional to the phosphate concentration.[7][8]

Reagents:

-

Ammonium molybdate solution

-

Ascorbic acid solution

-

Antimony potassium tartrate solution (optional, to increase the rate of reduction)[7]

-

Sulfuric acid solution

Procedure:

-

Sample and Standard Preparation: Prepare a series of standard phosphate solutions of known concentrations and the unknown sample solution.

-

Reagent Addition:

-

To a specific volume of each standard and the sample, add the ammonium molybdate solution and the sulfuric acid.

-

Add the ascorbic acid solution (and antimony potassium tartrate if used) and mix well.

-

-

Color Development: Allow the solutions to stand for a set amount of time (e.g., 15 minutes) for the blue color to develop.[8]

-

Absorbance Measurement: Measure the absorbance of each solution at a wavelength of approximately 880 nm or 660 nm using a spectrophotometer.[7]

-

Calibration Curve and Calculation:

-

Plot a graph of absorbance versus the concentration of the phosphate standards to create a calibration curve.

-

Determine the concentration of phosphate in the unknown sample by comparing its absorbance to the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative colorimetric analysis of phosphate using the molybdenum blue method.

Caption: Workflow for Colorimetric Phosphate Analysis.

References

- 1. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]

- 2. Phosphate test - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ammonium phosphomolybdate hydrate [myskinrecipes.com]

- 6. dairyknowledge.in [dairyknowledge.in]

- 7. nemi.gov [nemi.gov]

- 8. lovibond.com [lovibond.com]

An In-depth Technical Guide to the Safe Handling of Ammonium Phosphomolybdate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ammonium (B1175870) phosphomolybdate powder, a key reagent in various analytical and research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Hazard Identification and Classification

Ammonium phosphomolybdate is classified as a hazardous substance. It is essential to understand its primary hazards to implement appropriate safety measures. The main risks are associated with irritation to the skin, eyes, and respiratory system. Prolonged or repeated exposure to molybdenum compounds can lead to chronic health effects.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Physical and Chemical Properties

Understanding the physical and chemical properties of ammonium phosphomolybdate is fundamental to its safe handling and storage.

| Property | Value |

| Chemical Formula | (NH₄)₃[PMo₁₂O₄₀] · xH₂O |

| Molecular Weight | Approximately 1876.35 g/mol (anhydrous basis) |

| Appearance | Yellow, crystalline powder. |

| Odor | Odorless |

| Solubility | Slightly soluble in water; soluble in alkaline solutions; insoluble in acids. |

| Stability | Stable under recommended storage conditions. |

| Decomposition | Decomposes upon heating. Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), oxides of phosphorus, and ammonia. |

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, a combination of engineering controls and personal protective equipment is mandatory

Application Note: Gravimetric Determination of Phosphorus as Ammonium Phosphomolybdate

Introduction

The gravimetric determination of phosphorus by precipitation as ammonium (B1175870) phosphomolybdate is a highly precise and accurate classical analytical method.[1] This technique is foundational in analytical chemistry for quantifying phosphorus content in a wide array of samples, including fertilizers, food products, alloys, and environmental materials.[2][3][4] The method relies on the quantitative precipitation of phosphate (B84403) ions from a solution using an ammonium molybdate (B1676688) reagent in an acidic medium. The resulting yellow precipitate, ammonium phosphomolybdate, (NH₄)₃PO₄·12MoO₃, has a definite stoichiometric composition, allowing for the calculation of the original phosphorus mass from the mass of the dried precipitate.[5][6]

Principle

The core of the method involves the conversion of all phosphorus species within a sample to orthophosphate (PO₄³⁻) through an acid digestion process.[7] This orthophosphate is then reacted with an excess of ammonium molybdate solution in the presence of nitric acid. The reaction forms a characteristic yellow, crystalline precipitate of ammonium phosphomolybdate.

The primary reaction is: H₃PO₄ + 12(NH₄)₂MoO₄ + 21HNO₃ → (NH₄)₃PO₄·12MoO₃(s) + 21NH₄NO₃ + 12H₂O

The precipitate is carefully filtered, washed, dried to a constant weight, and then weighed. The mass of phosphorus in the original sample is calculated using a gravimetric factor derived from the molar masses of phosphorus and the ammonium phosphomolybdate precipitate.

Applications

-

Agriculture: Determining the phosphorus content in fertilizers, soils, and plant tissues to ensure proper nutrient management.[3][4]

-

Food Science: Quantifying phosphate levels in processed meats, dairy products, and other foodstuffs as an indicator of additives or natural content.[8][9]

-

Environmental Monitoring: Measuring phosphorus concentrations in water and wastewater to assess water quality and nutrient loading.[7][10]

-

Materials Science: Analyzing the phosphorus content in alloys and other industrial materials.

Advantages and Limitations

Advantages:

-

High Precision and Accuracy: When performed carefully, the method yields highly reliable and reproducible results.[1]

-

Definitive Method: It is considered a primary or reference method against which other instrumental methods can be calibrated.

-

No Expensive Equipment: The procedure relies on standard laboratory glassware and equipment, making it accessible.[5]

Limitations:

-

Time-Consuming: The process of digestion, precipitation, filtration, and drying is lengthy and tedious.[5]

-

Potential for Interferences: Several ions can interfere with the precipitation process. Arsenates, in particular, react similarly to phosphates and can cause positive interference if not removed.[7][11]

-

Compositional Variability: The exact composition of the precipitate can be influenced by conditions like temperature, acidity, and reagent concentration, which can affect accuracy.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the gravimetric determination of phosphorus as ammonium phosphomolybdate.

| Parameter | Value | Reference |

| Chemical Formula of Precipitate | (NH₄)₃PO₄·12MoO₃ | [6] |

| Molar Mass of Precipitate | ~1876.3 g/mol | Calculated |

| Molar Mass of Phosphorus (P) | 30.97 g/mol | Standard Value |

| Molar Mass of Phosphorus Pentoxide (P₂O₅) | 141.94 g/mol | Standard Value |

| Gravimetric Factor (P / Precipitate) | 0.0165 | Calculated |

| Gravimetric Factor (P₂O₅ / Precipitate) | 0.0378 | [12] |

| Drying Temperature | 155°C - 370°C (for anhydrous form) | [13] |

Note: The gravimetric factor is the ratio of the molar mass of the analyte (P or P₂O₅) to the molar mass of the precipitate. The factor for P₂O₅ is often used in fertilizer analysis.[3]

Experimental Protocol

This protocol details the procedure for determining the phosphorus content in a soluble phosphate sample.

1. Reagents and Solutions

-

Concentrated Nitric Acid (HNO₃)

-

Ammonium Molybdate Reagent:

-

Solution A: Dissolve 100 g of molybdic acid (85% MoO₃) in a mixture of 144 mL of concentrated ammonium hydroxide (B78521) (NH₄OH) and 271 mL of water.

-

Solution B: Slowly add 489 mL of concentrated nitric acid (HNO₃) to 1148 mL of water.

-

Working Solution: When cool, add Solution A to Solution B slowly with constant stirring. Let it stand for 24 hours before use.

-

-

Ammonium Nitrate (B79036) (NH₄NO₃) Solution (2% w/v): Dissolve 20 g of NH₄NO₃ in 1 L of distilled water and add a few drops of concentrated HNO₃.

-

Sample Solution: A known weight of the sample (e.g., fertilizer, ~1-2 g) dissolved in water and dilute nitric acid. For organic samples, a digestion step with a mixture of nitric and hydrochloric acids is required to convert all phosphorus to orthophosphate.[8]

2. Equipment

-

Analytical balance

-

Beakers (250 mL, 400 mL)

-

Glass stirring rods

-

Gooch crucible or sintered glass crucible (fine porosity)

-

Vacuum filtration apparatus

-

Drying oven

-

Desiccator

3. Procedure

a. Sample Preparation & Digestion (if required)

-

Accurately weigh about 1.0 g of the sample and transfer it to a 250 mL beaker.

-

Add 20-30 mL of concentrated nitric acid.

-

Heat gently until the sample is dissolved. For organic matrices, digest the sample by heating with a mixture of nitric and hydrochloric acids until the solution is clear.[8]

-

Cool the solution and dilute it with approximately 100 mL of distilled water.

b. Precipitation

-

To the acidic sample solution, add an excess of the ammonium molybdate reagent. A general rule is to add 25 mL of the reagent for every 0.01 g of P₂O₅ expected.[12]

-

Heat the solution to 40-60°C. Do not boil, as this can decompose the precipitate.

-

Stir the solution and allow the yellow precipitate of ammonium phosphomolybdate to form.

-

Let the mixture stand for at least 4 hours, or preferably overnight, to ensure complete precipitation.[9]

c. Filtration and Washing

-

Set up the vacuum filtration apparatus with a pre-weighed Gooch or sintered glass crucible.

-

Decant the supernatant liquid through the crucible, retaining most of the precipitate in the beaker.

-

Wash the precipitate in the beaker by decantation with two 30-mL portions of 2% ammonium nitrate solution.

-

Transfer the precipitate to the crucible using the wash solution.

-

Wash the precipitate in the crucible with several small portions of the 2% NH₄NO₃ solution until the filtrate is free from acid.

d. Drying and Weighing

-

Dry the crucible and precipitate in an oven at a temperature between 150°C and 300°C until a constant weight is achieved.[13]

-

Cool the crucible in a desiccator to room temperature.

-

Weigh the crucible containing the dried precipitate accurately.

-

Repeat the drying and weighing cycles until two consecutive weights agree within 0.2 mg.

4. Calculation

The percentage of phosphorus (%P) or phosphorus pentoxide (%P₂O₅) in the original sample is calculated as follows:

% P = (Weight of Precipitate (g) * Gravimetric Factor for P * 100) / Weight of Sample (g)

% P₂O₅ = (Weight of Precipitate (g) * Gravimetric Factor for P₂O₅ * 100) / Weight of Sample (g)

Where:

-

Gravimetric Factor for P = 0.0165

-

Gravimetric Factor for P₂O₅ = 0.0378[12]

Visualizations

Caption: Experimental workflow for gravimetric phosphorus determination.

Caption: Key chemical transformations in the analysis.

References

- 1. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 2. scribd.com [scribd.com]

- 3. mrkscience.tripod.com [mrkscience.tripod.com]

- 4. Gravimetric Analysis: the Determination of Phosphorus in Plant Food - 877 Words | Bartleby [bartleby.com]

- 5. sterc.org [sterc.org]

- 6. Solved Gravimetric Analysis by Precipitation of Complex | Chegg.com [chegg.com]

- 7. nemi.gov [nemi.gov]

- 8. fsis.usda.gov [fsis.usda.gov]

- 9. dairyknowledge.in [dairyknowledge.in]

- 10. asdlib.org [asdlib.org]

- 11. NEMI Method Summary - 4500-P E [nemi.gov]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Selective Ion Exchange of Cesium-137 with Ammonium Phosphomolybdate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective removal of Cesium-137 (¹³⁷Cs) from aqueous solutions using Ammonium (B1175870) Phosphomolybdate (AMP). The protocols are intended for use in research and developmental settings, particularly in the context of radioactive waste management and decontamination.

Introduction

Cesium-137 is a significant fission product and a major contributor to the long-term radioactivity of nuclear waste and contaminated environments. Its high solubility in water and chemical similarity to essential alkali metals like potassium pose challenges for its selective removal. Ammonium Phosphomolybdate ((NH₄)₃P(Mo₃O₁₀)₄), an inorganic ion exchanger with a unique Keggin structure, has demonstrated exceptional selectivity for cesium ions, even in highly acidic and high-salt-concentration solutions.[1][2][3] This property makes AMP a highly effective material for the separation of ¹³⁷Cs from various aqueous streams.[2][3]

To enhance its practical application, particularly in column chromatography, the microcrystalline AMP is often embedded within a polymer matrix, such as polyacrylonitrile (B21495) (PAN), to form AMP-PAN composite resins.[1][3][4] This improves the material's mechanical strength and flow characteristics without significantly compromising its ion exchange properties.[3][5]

Principle of Operation

The selective uptake of cesium by AMP occurs via an ion exchange mechanism where ammonium ions (NH₄⁺) within the crystal lattice of AMP are replaced by cesium ions (Cs⁺).[2][6] The high selectivity for cesium is attributed to the optimal size of the hydrated cesium ion, which allows it to efficiently enter the interstitial spaces of the AMP crystal structure.[2]

The ion exchange reaction can be represented as:

(NH₄)₃PMo₁₂O₄₀(s) + xCs⁺(aq) ⇌ (NH₄)₃₋ₓCsₓPMo₁₂O₄₀(s) + xNH₄⁺(aq)

Data Presentation

Table 1: Cesium Adsorption Performance of AMP and AMP-PAN

| Parameter | Value | Conditions | Source |

| Maximum Adsorption Capacity (AMP-PAN) | 138.9 ± 21.3 mg/g | - | [7] |

| Maximum Adsorption Capacity (AMP-PAN) | 140.81 ± 21.3 mg/g | Freundlich isotherm model, pH 6 | [8] |

| Maximum Adsorption Capacity (AMP-PAN) | 0.61 mmol/g | For Cs⁺ in radioactive laundry wastewater | [9] |

| Total Exchange Capacity (AMP) | 1.6 meq/g (211 mg Cs/g AMP) | Determined by saturating AMP with CsNO₃ | [2] |

| Removal Efficiency (AMP-PAN) | 99.85% | 1.5 mL column, 0.7 mL/min flow rate, simulated acidic waste | [1] |

| Removal Efficiency (AMP-PAN) | 91.188% | 2 g/L resin, pH 6 | [8] |

| Removal Efficiency (SiO₂-AMP-Cal-Alg) | >91% | ¹³⁷Cs spiked solutions (3000–35,000 Bq/L) and seawater | [10] |

| Distribution Coefficient (Kd) | ~10⁴ cm³/g | 10⁻² - 5 M HNO₃ | [11] |

| Adsorption Equilibrium Time | ~10 minutes | Batch experiments | [6] |

| Adsorption Equilibrium Time (SiO₂-AMP-Cal-Alg) | ~30 minutes | Batch experiments | [10] |

Table 2: Influence of Competing Ions and pH on Cesium Uptake

| Condition | Observation | Source |

| High Na⁺, K⁺, Ca²⁺ concentrations | AMP removed up to 90% of Cs in the presence of these ions.[7] | [7] |

| Competing Ions (general) | The presence of Na⁺ and K⁺ has negative effects on Cs⁺ uptake, with K⁺ having a more significant impact.[6] | [6] |

| pH Range | Adsorption efficiency is stable between pH 4 and 7. It decreases slightly below pH 4, reaching 95% at pH 2.5.[7] | [7] |

| Acidic Conditions | AMP is highly effective in acidic solutions, a key advantage over many other ion exchangers.[12] | [12] |

| Optimal pH | The best results for removal efficiency (91.73%) and distribution coefficient (138.768 mg/L) were obtained at pH 6 in one study.[8] | [8] |

Experimental Protocols

Protocol 1: Batch Adsorption of ¹³⁷Cs using AMP-PAN Resin

This protocol describes a standard batch experiment to determine the adsorption efficiency of AMP-PAN for ¹³⁷Cs.

Materials:

-

AMP-PAN resin

-

¹³⁷Cs-spiked aqueous solution of known activity

-

pH meter

-

Shaker or magnetic stirrer

-

Centrifuge

-

Gamma spectrometer or liquid scintillation counter

-

0.1 M HNO₃ and 0.1 M NaOH for pH adjustment

Procedure:

-

Accurately weigh a specific amount of AMP-PAN resin (e.g., 0.1 g) and place it into a series of flasks or vials.

-

Add a defined volume (e.g., 20 mL) of the ¹³⁷Cs-spiked solution to each flask.

-

Adjust the pH of the solutions to the desired values using 0.1 M HNO₃ or 0.1 M NaOH.

-

Securely cap the flasks and place them on a shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).

-

After shaking, allow the resin to settle and then centrifuge the samples to separate the solid and liquid phases.

-

Carefully collect a known volume of the supernatant.

-

Measure the initial (C₀) and final (Cₑ) activity of ¹³⁷Cs in the solutions using a suitable radiation detector.

-

Calculate the removal efficiency (%) and the distribution coefficient (Kd in mL/g) using the following equations:

-

Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100

-

Kd = [(C₀ - Cₑ) / Cₑ] * (V / m)

-

Where V is the volume of the solution (mL) and m is the mass of the resin (g).

-

-

Protocol 2: Column Separation of ¹³⁷Cs using AMP-PAN Resin

This protocol details the use of a packed column for the continuous removal of ¹³⁷Cs.

Materials:

-

AMP-PAN resin

-

Chromatography column (e.g., 1.5 mL volume)

-

Peristaltic pump

-

¹³⁷Cs-spiked feed solution (e.g., simulated acidic waste)

-

Fraction collector

-

Gamma spectrometer

Procedure:

-

Prepare a slurry of the AMP-PAN resin in deionized water and carefully pack it into the chromatography column to the desired bed volume (e.g., 1.5 mL).

-

Condition the column by passing several bed volumes of a solution with the same matrix as the feed solution but without ¹³⁷Cs.

-

Set the peristaltic pump to a constant flow rate (e.g., 0.7 mL/min).

-

Pump the ¹³⁷Cs-spiked feed solution through the column.

-

Collect the column effluent in fractions of a specific volume using a fraction collector.

-

Measure the ¹³⁷Cs activity in each fraction to determine the breakthrough point (the point at which ¹³⁷Cs is detected in the effluent).

-

Continue the experiment until the effluent activity reaches a certain percentage of the influent activity (e.g., 50% or 90% breakthrough).

-

The total volume of feed processed before breakthrough indicates the column's capacity under the given conditions.

Protocol 3: Elution of ¹³⁷Cs and Regeneration of AMP-PAN Resin

This protocol describes the process of recovering the captured ¹³⁷Cs and regenerating the AMP-PAN resin for potential reuse.

Materials:

-

¹³⁷Cs-loaded AMP-PAN column from Protocol 2

-

Eluent solution: 5 M NH₄Cl or 5 M NH₄NO₃[1]

-

Peristaltic pump

-

Fraction collector

-

Gamma spectrometer

Procedure:

-

After the loading phase (Protocol 2), wash the column with a few bed volumes of deionized water to remove any remaining feed solution.

-

Switch the feed to the eluent solution (5 M NH₄Cl or 5 M NH₄NO₃).

-

Pump the eluent through the column at a controlled flow rate.

-

Collect the eluate in fractions.

-

Measure the ¹³⁷Cs activity in each fraction to determine the elution profile. Typically, 10 bed volumes of the eluent are sufficient for recovery.[1]

-

The average recovery of ¹³⁷Cs can be around 87% with 5M NH₄NO₃.[1]

-

After elution, the column can be re-conditioned with the feed solution matrix (without ¹³⁷Cs) for another cycle of adsorption.

Visualizations

Caption: Batch adsorption experimental workflow.

Caption: Column separation experimental workflow.

Caption: Selective ion exchange mechanism of Cs⁺ on AMP.

References

- 1. eichrom.com [eichrom.com]

- 2. osti.gov [osti.gov]

- 3. triskem-international.com [triskem-international.com]

- 4. triskem-international.com [triskem-international.com]

- 5. Composite ion exchanger with ammonium molybdophosphate and its properties [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Segregation of Radiocesium from Contaminated Aqueous Waste Using AMP-PAN Extraction Chromatography [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ammonium molybdate phosphate functionalized silicon dioxide impregnated in calcium alginate for highly efficient removal of 137Cs from aquatic bodies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Selective uptake of cesium by ammonium molybdophosphate (AMP)-calcium alginate composites [inis.iaea.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Radioactive Cesium Removal from Nuclear Waste using Ammonium Phosphomolybdate

For Researchers, Scientists, and Professionals in Nuclear Waste Management

These application notes provide a comprehensive overview and detailed protocols for the use of ammonium (B1175870) phosphomolybdate (AMP) in the removal of radioactive cesium (Cs) from nuclear waste streams. The information is intended to guide researchers and technical professionals in the synthesis, characterization, and application of AMP-based materials for efficient cesium remediation.

Introduction

Ammonium phosphomolybdate, (NH₄)₃P(Mo₃O₁₀)₄, is a highly effective inorganic ion exchanger for the selective removal of cesium ions, particularly radioactive isotopes such as ¹³⁷Cs, from acidic nuclear waste solutions.[1][2] Its high selectivity for cesium is attributed to the specific size of the cesium ion, which allows it to replace the ammonium ions within the crystal lattice of AMP.[1] This document outlines the synthesis of AMP, its application in cesium removal through batch adsorption studies, and the influence of various experimental parameters on its performance.

Synthesis of Ammonium Phosphomolybdate (AMP)

A common method for synthesizing AMP is through a precipitation reaction. The following protocol describes a typical synthesis procedure.

Experimental Protocol: AMP Synthesis

Materials:

-

Ammonium molybdate (B1676688) tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄)

-

Nitric acid (HNO₃, concentrated)

-

Ammonium nitrate (B79036) (NH₄NO₃)

-

Deionized water

Procedure:

-

Solution A Preparation: Dissolve a specific amount of ammonium molybdate tetrahydrate in deionized water.

-

Solution B Preparation: Dissolve a stoichiometric amount of disodium hydrogen phosphate in deionized water.

-